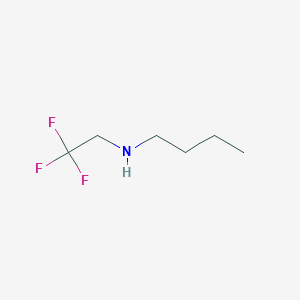

N-(2,2,2-Trifluoroethyl)butan-1-amine

Description

Contextualizing Fluorinated Organic Compounds in Advanced Chemical Synthesis and Functional Material Design

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The trifluoromethyl (CF3) group, in particular, is a key functional group in the development of pharmaceuticals, agrochemicals, and advanced materials. Its incorporation can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov This has led to the widespread use of trifluoromethylated compounds in drugs for conditions ranging from cancer to HIV. nih.gov The unique properties conferred by fluorine make fluorinated compounds like N-(2,2,2-Trifluoroethyl)butan-1-amine valuable building blocks in the design of new functional materials and therapeutic agents.

Strategic Importance of Primary and Secondary Amine Functional Groups in Organic Transformations

Amines are fundamental building blocks in organic synthesis due to the nucleophilic nature of the nitrogen atom. organic-chemistry.org Primary and secondary amines, in particular, are versatile intermediates in a vast array of chemical reactions, including alkylation, acylation, and the formation of imines and enamines. These reactions are crucial for the construction of more complex molecular architectures found in natural products, pharmaceuticals, and polymers. The secondary amine functionality in N-(2,2,2-Trifluoroethyl)butan-1-amine allows it to participate in these essential transformations, making it a potentially useful synthon for introducing the trifluoroethylbutyl moiety into larger molecules.

Delimiting the Academic Research Scope for N-(2,2,2-Trifluoroethyl)butan-1-amine

While the parent compound, butan-1-amine, is a common reagent, the academic research landscape for N-(2,2,2-Trifluoroethyl)butan-1-amine is more specialized. Much of the research involving the N-(2,2,2-trifluoroethyl) moiety is focused on its incorporation into more complex structures, often through the use of versatile synthons like N-2,2,2-trifluoroethylisatin ketimines in various cycloaddition reactions. nih.gov Direct studies on the synthesis and reactivity of N-(2,2,2-Trifluoroethyl)butan-1-amine itself are less prevalent in publicly accessible literature. However, its synthesis can be inferred from established methodologies for the preparation of other N-trifluoroethylated amines.

A common and practical approach for the synthesis of such secondary amines is the reductive amination of an aldehyde with a primary amine. In the case of N-(2,2,2-Trifluoroethyl)butan-1-amine, this would involve the reaction of butyraldehyde (B50154) with 2,2,2-trifluoroethylamine (B1214592). This reaction typically proceeds through the formation of an intermediate imine, which is then reduced to the final secondary amine product. Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and its derivatives being common choices. organic-chemistry.org

A catalyst-free, one-pot reductive alkylation of primary amines using sodium borohydride in 2,2,2-trifluoroethanol (B45653) has been reported to give excellent yields for a range of substrates. organic-chemistry.org This method highlights a green and efficient potential route to N-(2,2,2-Trifluoroethyl)butan-1-amine. Another practical, catalyst-free method for the trifluoroethylation of amines utilizes trifluoroacetic acid as the fluorine source, offering a direct route to functionalized tertiary β-fluoroalkylamines. researchgate.net

Below is a table summarizing the key reactants for the probable synthesis of N-(2,2,2-Trifluoroethyl)butan-1-amine via reductive amination.

| Reactant | Chemical Formula | Role in Synthesis |

| Butyraldehyde | CH₃(CH₂)₂CHO | Provides the butyl group |

| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | Provides the 2,2,2-trifluoroethyl group sigmaaldrich.com |

| Reducing Agent (e.g., NaBH₄) | NaBH₄ | Reduces the intermediate imine |

| Property | Value (for N-(2,2,2-Trifluoroethyl)-2-butanamine) | Reference |

| Empirical Formula | C₆H₁₂F₃N | sigmaaldrich.com |

| Molecular Weight | 155.16 g/mol | sigmaaldrich.com |

It is important to note that while these properties are for a structural isomer, they provide a reasonable estimate for the target compound due to the identical atomic composition.

Structure

3D Structure

Properties

CAS No. |

80395-40-0 |

|---|---|

Molecular Formula |

C6H12F3N |

Molecular Weight |

155.16 g/mol |

IUPAC Name |

N-(2,2,2-trifluoroethyl)butan-1-amine |

InChI |

InChI=1S/C6H12F3N/c1-2-3-4-10-5-6(7,8)9/h10H,2-5H2,1H3 |

InChI Key |

VBKFRZZEICMFFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for N 2,2,2 Trifluoroethyl Butan 1 Amine and Analogous Trifluoroethylated Amines

Direct Synthesis Approaches to N-(2,2,2-Trifluoroethyl)butan-1-amine

Direct synthetic routes to N-(2,2,2-trifluoroethyl)butan-1-amine involve the formation of the target molecule in the final step of the reaction sequence. These methods are often preferred for their efficiency and atom economy.

Reductive Amination Protocols for (2,2,2-Trifluoroethyl)amine Linkages

Reductive amination is a widely utilized method for the formation of amines from carbonyl compounds and other amines. wikipedia.orgmasterorganicchemistry.comsigmaaldrich.com This one-pot reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. byu.edu For the synthesis of N-(2,2,2-trifluoroethyl)butan-1-amine, this involves the reaction of butyraldehyde (B50154) with 2,2,2-trifluoroethylamine (B1214592).

The initial step is the condensation of butyraldehyde and 2,2,2-trifluoroethylamine to form the corresponding imine. This equilibrium is typically driven forward by the removal of water. The subsequent reduction of the imine can be achieved using a variety of reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), with the latter often being favored for its mildness and selectivity. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation over a noble metal catalyst such as palladium or platinum is also a viable reduction method. researchgate.net The use of 2,2,2-trifluoroethanol (B45653) as a solvent has been shown to accelerate reductive amination reactions with sodium borohydride, offering a potentially catalyst-free approach. organic-chemistry.org

A plausible reaction scheme is as follows: Butyraldehyde + 2,2,2-Trifluoroethylamine ⇌ [N-(Butan-1-ylidene)-2,2,2-trifluoroethanamine] + H₂O [N-(Butan-1-ylidene)-2,2,2-trifluoroethanamine] + [Reducing Agent] → N-(2,2,2-Trifluoroethyl)butan-1-amine

| Reagent Class | Specific Reagent | Key Features |

| Borohydride Reagents | Sodium Borohydride (NaBH₄) | Cost-effective, requires careful pH control. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over carbonyls, but generates toxic cyanide waste. | |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and does not require acidic conditions. organic-chemistry.org | |

| Catalytic Hydrogenation | H₂/Pd or Pt | Clean reaction with water as the only byproduct, but may reduce other functional groups. |

Amidation Strategies Involving 2,2,2-Trifluoroethylamine and its Derivatives

An alternative two-step approach involves the formation of an amide intermediate, followed by its reduction to the target amine. This method begins with the acylation of 2,2,2-trifluoroethylamine with a butyryl derivative, such as butyryl chloride or butyric anhydride, to form N-(2,2,2-trifluoroethyl)butanamide.

The subsequent reduction of the amide to the amine is a crucial step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. youtube.com The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to quench the excess hydride and hydrolyze the aluminum complexes. Borane (BH₃), often used as a THF complex (BH₃·THF), is another effective reagent for amide reduction and can offer different selectivity compared to LiAlH₄. nih.gov

The general reaction sequence is: Butyryl Chloride + 2,2,2-Trifluoroethylamine → N-(2,2,2-Trifluoroethyl)butanamide + HCl N-(2,2,2-Trifluoroethyl)butanamide + [Reducing Agent] → N-(2,2,2-Trifluoroethyl)butan-1-amine

| Reducing Agent | Solvent | Key Considerations |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Highly reactive, not selective for other reducible functional groups. quora.com |

| Borane (BH₃·THF) | THF | Generally chemoselective for amides in the presence of esters and carboxylic acids. |

Alkylation Reactions for Constructing the N-(2,2,2-Trifluoroethyl)butyl Scaffold

Direct alkylation of a primary amine with an alkyl halide is a classical method for forming secondary amines. libretexts.org However, this approach often suffers from a lack of selectivity, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com The synthesis of N-(2,2,2-trifluoroethyl)butan-1-amine via this route could theoretically involve the reaction of butylamine with a 2,2,2-trifluoroethyl halide or the reaction of 2,2,2-trifluoroethylamine with a butyl halide.

To circumvent the issue of over-alkylation, more reactive and selective electrophiles such as sulfonate esters are often employed. The reaction of butylamine with 2,2,2-trifluoroethyl tosylate or mesylate provides a more controlled route to the desired secondary amine. These sulfonate esters are excellent leaving groups, facilitating the nucleophilic substitution by the amine.

Preparation of Key Precursors and Intermediates

The synthesis of N-(2,2,2-trifluoroethyl)butan-1-amine and its analogs can be facilitated by the preparation of key intermediates. These precursors can then be elaborated into the final product through various chemical transformations.

Synthesis of Halogenated N-Protected Trifluoroethylbutanamine Intermediates (e.g., 4-bromo-N-boc-N-(2,2,2-trifluoroethyl)butan-1-amine)

For more complex syntheses or when selective functionalization is required, a protected form of a halogenated trifluoroethylbutanamine can be a valuable intermediate. For instance, a bromo-substituted butyl chain can be introduced, with the nitrogen atom protected to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice for amine protection due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org

The synthesis of an intermediate like tert-butyl (4-bromobutyl)(2,2,2-trifluoroethyl)carbamate would likely proceed in a stepwise manner. First, N-(2,2,2-trifluoroethyl)butan-1-amine can be prepared via one of the direct methods described above. Subsequent protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) would yield the N-Boc protected amine. beilstein-journals.org Finally, selective bromination at the terminal methyl group of the butyl chain, for example using N-bromosuccinimide (NBS) under radical initiation, would furnish the desired halogenated intermediate.

An alternative approach involves starting with a pre-functionalized and protected building block, such as tert-butyl (4-bromobutyl)carbamate. chemicalbook.comchemicalbook.com This intermediate can be synthesized from 4-amino-1-butanol by Boc protection followed by bromination of the hydroxyl group, for example, using carbon tetrabromide and triphenylphosphine. chemicalbook.com The subsequent alkylation of the N-Boc protected amine with a suitable 2,2,2-trifluoroethylating agent would then lead to the desired intermediate.

| Starting Material | Reagents for Key Steps | Intermediate |

| N-(2,2,2-Trifluoroethyl)butan-1-amine | 1. (Boc)₂O, base2. NBS, light/radical initiator | tert-Butyl (4-bromobutyl)(2,2,2-trifluoroethyl)carbamate |

| 4-Amino-1-butanol | 1. (Boc)₂O, base2. CBr₄, PPh₃ | tert-Butyl (4-bromobutyl)carbamate chemicalbook.com |

Generation of Fluorinated Alkyl Sulfonate Electrophiles (e.g., 2,2,2-Trifluoroethyl Sulfonate)

As mentioned in the alkylation strategies, 2,2,2-trifluoroethyl sulfonates are highly effective electrophiles for the introduction of the 2,2,2-trifluoroethyl group. researchgate.netenamine.net These can be readily prepared from 2,2,2-trifluoroethanol.

Commonly used sulfonate esters include the tosylate (p-toluenesulfonate) and the mesylate (methanesulfonate). 2,2,2-Trifluoroethyl tosylate can be synthesized by reacting 2,2,2-trifluoroethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. organic-chemistry.orgorgsyn.org Similarly, 2,2,2-trifluoroethyl mesylate is prepared from 2,2,2-trifluoroethanol and methanesulfonyl chloride. rsc.org Another highly reactive sulfonate is 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate), which can be prepared from 2,2,2-trifluoroethanol and trifluoromethanesulfonic anhydride. sigmaaldrich.comresearchgate.net

| Sulfonyl Chloride/Anhydride | Base | Product |

| p-Toluenesulfonyl chloride | Pyridine, Triethylamine | 2,2,2-Trifluoroethyl tosylate organic-chemistry.orgorgsyn.org |

| Methanesulfonyl chloride | Triethylamine | 2,2,2-Trifluoroethyl mesylate rsc.org |

| Trifluoromethanesulfonic anhydride | Pyridine | 2,2,2-Trifluoroethyl triflate sigmaaldrich.comresearchgate.net |

Preparation of N-Hydroxylated and N-Boc Protected Amino Alcohols

The synthesis of N-protected amino alcohols serves as a crucial step in the multi-step preparation of more complex amine derivatives. These intermediates are valuable building blocks due to the versatile reactivity of both the amine and alcohol functionalities.

One common approach to synthesizing N-protected amino alcohols involves the reduction of the corresponding N-protected amino acids. core.ac.uk For instance, N-Boc (tert-butoxycarbonyl) protected amino acids can be reduced to their alcohol counterparts. A notable method involves the formation of a reactive mixed-anhydride from the protected amino acid using ethylchloroformate in a suitable solvent like dry tetrahydrofuran (THF). This intermediate is then reduced in situ with an excess of sodium borohydride in water at room temperature. core.ac.uk This procedure has been shown to provide satisfactory yields with minimal racemization. core.ac.uk

Alternative reduction strategies for N-protected amino acids and their esters have also been explored. Reagents such as lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL-H) are powerful reducing agents capable of converting carboxylic acids and esters to alcohols. core.ac.uk However, the choice of reducing agent and reaction conditions must be carefully optimized to avoid side reactions and preserve the integrity of the protecting group and any chiral centers.

The following table summarizes common reduction methods for the synthesis of N-protected amino alcohols:

| N-Protected Amino Acid/Ester | Reducing Agent | Solvent | Temperature | Outcome |

| N-Boc-amino acid | Ethylchloroformate, then NaBH4 | THF/Water | Room Temperature | N-Boc-amino alcohol |

| Z-Ala-OMe | DIBAL-H | Toluene | -78°C to -50°C | Primarily the amino aldehyde |

| N-protected amino acid | LiAlH4 | Anhydrous Ether or THF | Varies | N-protected amino alcohol |

Stereoselective and Enantioselective Synthesis Strategies

The biological activity of chiral amines is often highly dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

The Schöllkopf bislactim method is a well-established strategy for the asymmetric synthesis of α-amino acids, which can subsequently be converted to chiral amines. drugfuture.comwikipedia.org This method utilizes a chiral auxiliary, typically derived from L- or D-valine, to direct the stereoselective alkylation of a glycine-derived bislactim ether. drugfuture.comwikipedia.org

The key steps of the Schöllkopf synthesis are as follows:

Formation of the Bislactim Ether: A dipeptide formed from glycine and valine is cyclized to a 2,5-diketopiperazine, which is then O-methylated to yield the bislactim ether. wikipedia.org

Diastereoselective Alkylation: The bislactim ether is deprotonated at the prochiral center of the glycine unit using a strong base like n-butyllithium (n-BuLi). The resulting carbanion is then alkylated with an electrophile. The bulky isopropyl group of the valine auxiliary sterically hinders one face of the anion, leading to a highly diastereoselective alkylation. wikipedia.org

Hydrolysis: Acidic hydrolysis of the alkylated bislactim ether cleaves the dipeptide, yielding the desired α-substituted amino acid methyl ester with high enantiomeric excess, along with the valine methyl ester auxiliary. drugfuture.comwikipedia.org

This method allows for the synthesis of a wide variety of non-proteinogenic α-amino acids with predictable stereochemistry. wikipedia.orgbath.ac.uk For example, using a bislactim derived from D-valine will result in the (S)-enantiomer of the new amino acid. drugfuture.com While highly effective for laboratory-scale synthesis of exotic amino acids, the Schöllkopf method has limitations in terms of atom economy for industrial applications. wikipedia.org

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral trifluoromethylated amines, offering high enantioselectivity and atom economy. acs.orgnih.govbrandeis.edu A significant advancement in this area is the catalytic enantioselective isomerization of trifluoromethyl imines. acs.orgnih.gov This approach utilizes a chiral organic catalyst, such as a derivative of a cinchona alkaloid, to facilitate a 1,3-proton shift in the imine, thereby generating the chiral amine. acs.orgnih.gov This method has proven effective for both aryl and alkyl trifluoromethylated amines, achieving high enantioselectivities. acs.orgnih.govbrandeis.edu

Another catalytic strategy involves the asymmetric hydrogenation of trifluoromethyl imines using chiral metal or organic catalysts. acs.orgnih.gov For instance, palladium-catalyzed asymmetric hydrogenations have been reported to produce trifluoromethylated amines with good enantiomeric excess. acs.orgnih.gov Furthermore, chiral phase-transfer catalysts have been developed to mediate the asymmetric umpolung addition of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles, providing access to chiral trifluoromethylated γ-amino acids and γ-lactams. nih.gov

These catalytic methods represent a significant step forward in the efficient and stereocontrolled synthesis of this important class of compounds.

Advancements in Sustainable and Efficient Synthetic Protocols (e.g., Green Chemistry Principles)

In recent years, there has been a growing emphasis on developing synthetic methodologies that are not only efficient but also environmentally sustainable. The principles of green chemistry provide a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov

Key green chemistry principles relevant to the synthesis of amines include:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts. yale.eduepa.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. yale.edu

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction. yale.eduepa.gov

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources, such as biomass, instead of depletable fossil fuels. yale.eduepa.govnih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. yale.edu

In the context of amine synthesis, reductive amination is a widely used reaction. acs.orggctlc.org Greener approaches to reductive amination focus on replacing traditional, often hazardous, reducing agents with more environmentally friendly alternatives and exploring biocatalytic reduction processes. acs.orggctlc.org The "hydrogen borrowing" methodology, where alcohols are used to alkylate amines with the only byproduct being water, is a prime example of a highly atom-economical and sustainable process. nih.gov The development of catalytic systems that enable the direct N-alkylation of unprotected amino acids with alcohols represents a significant advancement in sustainable amine synthesis. nih.gov

By incorporating these green chemistry principles, the synthesis of N-(2,2,2-Trifluoroethyl)butan-1-amine and its analogs can be made more efficient, cost-effective, and environmentally responsible.

Elucidation of Chemical Reactivity and Reaction Mechanisms

Reactivity Profile of the Secondary Amine Functionality

As a secondary amine, N-(2,2,2-Trifluoroethyl)butan-1-amine engages in a variety of reactions characteristic of this functional group, including amide bond formation, formylation, and nucleophilic additions. libretexts.org The presence of both a butyl and a trifluoroethyl substituent on the nitrogen atom introduces steric and electronic asymmetries that influence its reaction profile.

The lone pair of electrons on the nitrogen atom of N-(2,2,2-Trifluoroethyl)butan-1-amine allows it to act as a nucleophile, readily participating in amide bond formation reactions. libretexts.org This is a cornerstone of its derivatization potential. The reaction typically involves nucleophilic acyl substitution with activated carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. savemyexams.com

For instance, the reaction with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism. The amine's nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and after deprotonation, the corresponding N-butyl-N-(2,2,2-trifluoroethyl)amide is formed. savemyexams.com Similarly, coupling reactions with carboxylic acids can be achieved using dehydrating agents or activating agents like triflic anhydride, which converts the carboxylic acid into a more reactive intermediate. thieme-connect.demasterorganicchemistry.com The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives highlights the utility of fluorinated amines in creating complex amide structures. nih.govnih.gov

Formylation of N-(2,2,2-Trifluoroethyl)butan-1-amine can be efficiently achieved using specific formylating agents. Among these, 2,2,2-Trifluoroethyl formate (B1220265) (TFEF) stands out as a particularly versatile and selective reagent for the formylation of secondary amines. organic-chemistry.orgnih.gov The reaction involves treating the amine with TFEF, often with heating, to produce the corresponding N-formylated product, N-butyl-N-(2,2,2-trifluoroethyl)formamide, in high yields. organic-chemistry.orgnih.govcapes.gov.br TFEF is noted for its stability and effectiveness across a range of substrates, making it a powerful tool for introducing a formyl group onto the nitrogen atom of fluorinated amines. organic-chemistry.orgresearchgate.net

While the secondary amine itself does not directly participate in cycloadditions, its derivatives, specifically imines or iminium ions, are valuable synthons in such transformations. Imines can be formed from N-(2,2,2-Trifluoroethyl)butan-1-amine through condensation with carbonyl compounds, although this is more typical for primary amines. More relevantly, related N-trifluoroethylated imines, such as those derived from N-2,2,2-trifluoroethylisatin, have been extensively used in organocatalytic asymmetric [3+2], [3+4], and 1,3-dipolar cycloaddition reactions. nih.gov These reactions allow for the construction of complex, trifluoromethyl-containing spiroheterocyclic scaffolds with high stereoselectivity. nih.gov Similarly, [3+2] cycloadditions involving nitrile imines and trifluoroacetonitrile (B1584977) demonstrate the utility of trifluoroethylated building blocks in synthesizing fluorinated heterocycles. nih.gov This suggests that iminium intermediates derived from N-(2,2,2-Trifluoroethyl)butan-1-amine could potentially engage in similar cycloaddition and cascade sequences, serving as precursors to complex nitrogen-containing molecules.

The nucleophilic character of the nitrogen atom in N-(2,2,2-Trifluoroethyl)butan-1-amine enables it to participate in various nucleophilic addition and condensation reactions. libretexts.org It can react with electrophilic centers such as the carbon atoms of carbonyl groups (aldehydes and ketones) or nitriles. wikipedia.org The reaction with an aldehyde or ketone would typically lead to the formation of an enamine, following the initial nucleophilic addition to form a carbinolamine intermediate which then dehydrates. This reactivity is a fundamental aspect of amine chemistry, allowing for the formation of new carbon-nitrogen bonds and serving as a key step in multi-step synthetic sequences. researchgate.net

Electronic and Steric Influence of the 2,2,2-Trifluoroethyl Group on Chemical Behavior

The 2,2,2-trifluoroethyl group is not a passive spectator in the chemistry of the molecule. Its strong electron-withdrawing nature profoundly alters the electronic properties of the amine, while its size contributes to the steric environment around the nitrogen atom.

The most significant electronic impact of the 2,2,2-trifluoroethyl group is the dramatic reduction of the amine's basicity. alfa-chemistry.com This is a direct consequence of the powerful electron-withdrawing inductive effect (-I effect) of the three fluorine atoms. acs.orgvaia.commasterorganicchemistry.com Fluorine, being the most electronegative element, pulls electron density away from the nitrogen atom through the ethyl chain. acs.org This withdrawal of electron density destabilizes the conjugate acid (the protonated ammonium (B1175870) form) and makes the nitrogen's lone pair of electrons less available for donation to a proton. acs.orgyuntsg.com

The result is a significant decrease in the pKa of the conjugate acid compared to non-fluorinated analogues. For example, the pKa of ethylamine (B1201723) is greater than 10, whereas the pKa of 2,2,2-trifluoroethylamine (B1214592) is approximately 5.7. acs.org Research indicates that each fluorine atom at the β-position relative to the nitrogen can lower the amine's pKa by roughly 1.7 units. yuntsg.com The butyl group, being an electron-donating alkyl group, slightly increases basicity, but its effect is overwhelmed by the potent inductive pull of the CF3 group. chemistryguru.com.sg Therefore, the pKa of N-(2,2,2-Trifluoroethyl)butan-1-amine is expected to be substantially lower than that of simple dialkylamines like dibutylamine (B89481) (pKa ~11.25), and likely falls in a range similar to or slightly above that of 2,2,2-trifluoroethylamine.

Interactive Data Table: Comparison of Amine pKa Values

This table illustrates the effect of fluorine substitution on the basicity of amines. The pKa value represents the acidity of the conjugate acid; a lower pKa corresponds to a weaker base.

| Compound Name | Structure | Number of β-Fluorines | Approximate pKa | Reference(s) |

| Ethylamine | CH₃CH₂NH₂ | 0 | 10.7 | acs.org |

| Dibutylamine | (CH₃CH₂CH₂CH₂)₂NH | 0 | 11.25 | alfa-chemistry.com |

| Piperidine | C₅H₁₀NH | 0 | 11.12 | yuntsg.comalfa-chemistry.com |

| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 3 | 5.7 | acs.org |

| N-(2,2,2-Trifluoroethyl)butan-1-amine | CF₃CH₂NH(CH₂CH₂CH₂CH₃) | 3 | Est. 5.5 - 6.5 | acs.orgyuntsg.com |

*The pKa for N-(2,2,2-Trifluoroethyl)butan-1-amine is an estimate based on the significant pKa drop caused by the trifluoroethyl group, slightly counteracted by the electron-donating butyl group.

Stereoelectronic Control and Regioselectivity in Transformations

The chemical transformations of N-(2,2,2-Trifluoroethyl)butan-1-amine are significantly influenced by stereoelectronic effects, which dictate the regioselectivity of its reactions. The primary contributing factor is the strong electron-withdrawing inductive effect of the trifluoromethyl (CF₃) group. This effect profoundly decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to non-fluorinated analogues like N-butylamine. chinesechemsoc.orgchinesechemsoc.org

This diminished nucleophilicity governs the amine's reactivity. For instance, in reactions such as N-alkylation or N-acylation, the rate is expected to be slower than that of its hydrocarbon counterparts. Regioselectivity, the preference for reaction at one site over another, is also controlled by these electronic properties, as well as by steric hindrance. The bulky butyl group and the trifluoroethyl group can sterically shield the nitrogen atom, influencing the approach of reactants and favoring the formation of specific products.

In transition-metal-catalyzed reactions, such as C-N cross-coupling, the electronic nature of the trifluoroethyl substituent is critical. Studies on the palladium-catalyzed arylation of various fluoroalkylamines show that the electron-withdrawing property of the fluoroalkyl group can alter the rate-determining step of the catalytic cycle. nih.gov For N-(2,2,2-Trifluoroethyl)butan-1-amine, any reaction involving the formation of a positive charge on or near the nitrogen atom would be disfavored, while reactions stabilized by the inductive effect would be preferred.

Conformational Analysis and Rotational Dynamics

The three-dimensional structure and flexibility of N-(2,2,2-Trifluoroethyl)butan-1-amine are defined by rotations around its single bonds. The molecule possesses multiple rotational axes: the C-C bonds within the butyl chain, the C-N bond, and the C-C bond of the trifluoroethyl group. The conformational profile is a complex interplay of torsional strain and steric interactions between the substituents.

E/Z-Isomerism in N-Substituted Carbamates and Hindered Rotation Studies

When N-(2,2,2-Trifluoroethyl)butan-1-amine is converted into a carbamate (B1207046) derivative, for example, by reaction with an alkyl chloroformate, the resulting N-(2,2,2-Trifluoroethyl)-N-butylcarbamate exhibits E/Z isomerism due to hindered rotation around the carbamate C-N bond. This restricted rotation, also known as atropisomerism, arises from the partial double-bond character of the C-N bond, a result of the delocalization of the nitrogen lone pair into the carbonyl π-system. nih.gov

This delocalization creates a significant energy barrier to rotation, making the interconversion between the two isomers (E and Z) slow enough to be observed on the NMR timescale, often resulting in two distinct sets of signals for the two rotamers. nih.govnd.edu The study of these isomers is frequently carried out using dynamic NMR spectroscopy techniques like 1D and 2D NOESY/EXSY, which can detect the chemical exchange between the equilibrating forms. acs.orgacs.org

Computational and experimental studies on a model compound, N-(2,2,2-trifluoroethyl) methyl carbamate, confirm the existence of stable E- and Z-rotamers. nih.gov The presence of the electron-withdrawing trifluoroethyl group influences the electronic structure of the carbamate linkage and the height of the rotational barrier.

Interconversion Pathways and Energy Barriers

The conversion between the E and Z isomers of an N-(2,2,2-trifluoroethyl) carbamate proceeds through a rotational transition state. Detailed computational studies on N-(2,2,2-trifluoroethyl) methyl carbamate have elucidated the energetics of these pathways. nih.gov The transition states for rotation feature a pyramidalized nitrogen atom, in contrast to the ground-state minima where the nitrogen is essentially sp²-hybridized. The stability of these transition states is influenced by a balance of factors, including the repulsion between the nitrogen lone pair and the carbonyl group, and negative hyperconjugation. nih.gov

The energy barrier for this rotation is a key parameter. For typical N-alkylcarbamates, this barrier is around 16 kcal/mol. nih.gov However, the substituents on the nitrogen significantly modulate this value. Computational studies on N-(2,2,2-trifluoroethyl) methyl carbamate predicted the experimental rotational barrier based on the energetics of all eight possible rotamerization pathways. nih.gov This calculated barrier was found to be in excellent agreement with the experimentally measured barrier of a similar fluorinated carbamate, N-Boc-N-(2,2,2-trifluoroethyl)-4-aminobutan-1-ol. nih.gov The rotational barriers for related N-aryl carbamates have been measured experimentally using dynamic NMR, with values depending on the electronic properties of the aryl group. nd.edu For example, the barrier (ΔG‡) for N-pivaloyl-N-(2-pyridyl)amine is 10.2 kcal/mol, while for the N-phenyl analogue it is 12.3 kcal/mol. nd.edu

Table 1: Experimental and Calculated Rotational Barriers (ΔG‡) for Selected Carbamates and Amides This table is interactive. Click on the headers to sort the data.

| Compound | Method | Barrier (kcal/mol) | Reference |

|---|---|---|---|

| N-Pivaloyl-N-(2-pyridyl)amine | Experimental (D-NMR) | 10.2 | nd.edu |

| N-Pivaloyl-N-phenylamine | Experimental (D-NMR) | 12.3 | nd.edu |

| N-Pivaloyl-N-(2-pyrimidyl)amine | Experimental (D-NMR) | <9 | nd.edu |

| N-Methylformamide | Experimental | >19 | msu.edu |

| N-Benzhydrylformamide derivatives | Calculated (DFT) | 20–23 | nih.gov |

Mechanistic Pathways and Reaction Kinetics

Identification and Characterization of Reactive Intermediates

The reactions of N-(2,2,2-Trifluoroethyl)butan-1-amine likely proceed through various short-lived reactive intermediates. While direct characterization for this specific amine is scarce, mechanisms involving analogous compounds provide insight.

Aminol Intermediates: In reactions with aldehydes and ketones, secondary amines typically form enamines. This reaction proceeds via the initial nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate known as an aminol or carbinolamine. This intermediate is usually not isolated and subsequently eliminates water to yield the final enamine product.

Imine Intermediates: While secondary amines form enamines, related primary trifluoroethylamines can form imines. More complex N-trifluoroethyl compounds can be designed to act as synthons for other reactive species. For example, N-2,2,2-trifluoroethylisatin ketimines are used as precursors for 1,3-dipoles in cycloaddition reactions. nih.gov

Metal-Ylide Intermediates: In the context of transition-metal-catalyzed reactions, such as N-H bond insertion, the formation of metal-bound ylide intermediates has been proposed. For the synthesis of α-trifluoromethyl amines, a proposed mechanism involves the nucleophilic attack of an amine on an iron porphyrin carbene intermediate to generate an iron ylide complex, which then leads to the product. nih.gov

Difluoromethyl Imine Intermediates: A novel reaction pathway has been demonstrated for the conversion of N-trifluoromethyl secondary amines into N-perfluoro-tert-butyl secondary amines. This transformation is proposed to proceed through the elimination of hydrogen fluoride (B91410) (HF) to generate a highly reactive difluoromethyl imine intermediate (R-N=CF₂). nih.gov

Kinetic Studies and Rate-Determining Steps

For reactions involving N-(2,2,2-Trifluoroethyl)butan-1-amine, the strong electron-withdrawing nature of the trifluoroethyl group is a dominant factor in the kinetics. This group reduces the nitrogen's nucleophilicity, which is expected to slow down reactions where the amine acts as a nucleophile, such as in Sₙ2 alkylations or acylations.

A pertinent example comes from kinetic studies of the palladium-catalyzed C-N cross-coupling of fluoroalkylamines with aryl halides. Due to the electron-withdrawing property of the fluoroalkyl substituent, the turnover-limiting step of the reaction was identified as the final reductive elimination step, where the C-N bond is formed. nih.gov This is in contrast to many other cross-coupling reactions where oxidative addition or other steps can be rate-limiting. This finding highlights how the fluorine substitution directly impacts the energy landscape of the catalytic cycle.

Furthermore, in copper-catalyzed couplings with arylboronic acids, the reactivity of fluoroalkylamines was shown to follow the trend: difluoroethylamine > trifluoroethylamine. rsc.org This suggests that the degree of fluorination has a direct and measurable impact on the reaction kinetics, with increased fluorination leading to lower reactivity under those specific conditions.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is an essential tool for the unambiguous structural determination of N-(2,2,2-Trifluoroethyl)butan-1-amine. By analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei, detailed information about the molecular framework can be obtained.

A complete structural assignment for N-(2,2,2-Trifluoroethyl)butan-1-amine is achieved by integrating data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each spectrum provides unique and complementary information.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the butyl chain and the trifluoroethyl group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and trifluoromethyl (CF₃) group. The methylene (B1212753) protons adjacent to the nitrogen (N-CH ₂-CH₂F₃ and N-CH ₂-C₃H₇) would appear as complex multiplets due to coupling with both neighboring protons and, in the case of the trifluoroethyl group, with fluorine atoms.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. organicchemistrydata.orgchemicalbook.com The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The methylene carbon attached to the CF₃ group will also be a quartet due to two-bond C-F coupling. The chemical shifts of the butyl chain carbons are influenced by the nitrogen atom.

The ¹⁹F NMR spectrum is a simple yet informative tool for confirming the presence of the trifluoroethyl group. rsc.org It is expected to show a single signal, a triplet, due to coupling with the two adjacent protons of the methylene group. The chemical shift is characteristic of a CF₃ group attached to a carbon adjacent to an amine. rsc.orgcnr.it

A predicted summary of the NMR data is presented below.

Predicted ¹H NMR Spectral Data for N-(2,2,2-Trifluoroethyl)butan-1-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| CH ₃-CH₂- | ~0.9 | Triplet (t) |

| CH₃-CH ₂-CH₂- | ~1.4 | Sextet |

| -CH₂-CH ₂-N- | ~1.5 | Quintet |

| -CH ₂-N-CH₂- | ~2.6 | Triplet (t) |

| N-CH ₂-CF₃ | ~3.0 | Quartet (q) |

| -NH - | ~1.1 (broad) | Singlet (s) |

Predicted values are based on data for n-butylamine and 2,2,2-trifluoroethylamine (B1214592). chemicalbook.comuq.edu.au

Predicted ¹³C and ¹⁹F NMR Spectral Data for N-(2,2,2-Trifluoroethyl)butan-1-amine

| Nucleus | Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹³C | C H₃- | ~14 | Singlet |

| ¹³C | -C H₂- | ~20 | Singlet |

| ¹³C | -C H₂- | ~32 | Singlet |

| ¹³C | n-Bu-C H₂-N | ~50 | Singlet |

| ¹³C | N-C H₂-CF₃ | ~45 | Quartet (q) |

| ¹³C | -C F₃ | ~125 | Quartet (q) |

| ¹⁹F | -CF ₃ | ~-70 | Triplet (t) |

Predicted values are based on data for analogous fluorinated amines and alkylamines. rsc.orgchemicalbook.comchemicalbook.comdocbrown.info

J-coupling, or scalar coupling, provides through-bond connectivity information. In fluorinated compounds like N-(2,2,2-Trifluoroethyl)butan-1-amine, heteronuclear coupling constants between carbon and fluorine are particularly diagnostic. nih.gov

¹J(¹³C,¹⁹F): The one-bond coupling between the CF₃ carbon and the fluorine atoms is typically large, often in the range of 270-280 Hz. This large coupling constant is a definitive indicator of a direct C-F bond. rsc.org

²J(¹³C,¹⁹F): The two-bond coupling between the methylene carbon (-CH₂-) and the fluorine atoms of the CF₃ group is also significant, generally observed in the range of 30-35 Hz. rsc.org The observation of this coupling confirms the presence of the -CH₂-CF₃ fragment.

³J(¹H,¹⁹F): The three-bond coupling between the methylene protons and the fluorine atoms results in the quartet splitting of the -CH₂- signal in the ¹H NMR spectrum and the triplet splitting of the -CF₃ signal in the ¹⁹F NMR spectrum. This coupling constant is typically around 9-10 Hz. rsc.org

These coupling constants are invaluable for confirming the specific arrangement of atoms within the trifluoroethyl moiety and its connection to the nitrogen atom. nih.gov

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecule's complete bonding network.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For the butyl group, cross-peaks would connect the CH₃ protons to the adjacent CH₂ protons, which in turn would connect to the next CH₂, and finally to the CH₂ group attached to the nitrogen. This confirms the integrity of the straight alkyl chain. A cross-peak between the N-CH₂ protons of the butyl group and the N-CH₂ protons of the trifluoroethyl group would not be expected, but each would show a correlation to the N-H proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It allows for the definitive assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. For example, the proton signal at ~0.9 ppm would correlate with the carbon signal at ~14 ppm, confirming the assignment of the terminal methyl group. nih.gov

HETLOC (Heteronuclear Long-Range Correlation): While less common than HMBC (Heteronuclear Multiple Bond Correlation), HETLOC is a powerful tool for determining long-range couplings and, by extension, dihedral angles. By analyzing cross-peak patterns, it can provide information on the spatial relationship between atoms, which is useful for conformational analysis. nih.gov An HMBC experiment would show correlations between protons and carbons that are two or three bonds away, solidifying the connection between the butyl and trifluoroethyl groups across the nitrogen atom.

Molecules are not static, and VT-NMR is used to study their dynamic behaviors, such as conformational changes or restricted rotation around single bonds. docbrown.infoacs.org For N-(2,2,2-Trifluoroethyl)butan-1-amine, hindered rotation could potentially occur around the C-N bonds. By recording NMR spectra at different temperatures, one could observe the broadening and coalescence of signals if the rate of rotation becomes comparable to the NMR timescale. acs.org This data allows for the calculation of the energy barrier for rotation, providing insight into the molecule's conformational flexibility.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

LC-MS combines the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. rug.nl This technique is ideal for analyzing the purity of a N-(2,2,2-Trifluoroethyl)butan-1-amine sample. The LC separates the target compound from any impurities, starting materials, or byproducts. The mass spectrometer then provides the molecular weight of each separated component. For N-(2,2,2-Trifluoroethyl)butan-1-amine (formula C₆H₁₂F₃N), the expected monoisotopic mass is 155.0922 g/mol . epa.gov

The most common fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom (α-cleavage). whitman.edumiamioh.edulibretexts.org This process leads to the formation of a stable, nitrogen-containing cation. For N-(2,2,2-Trifluoroethyl)butan-1-amine, two primary α-cleavage fragmentations are possible:

Loss of a propyl radical (•CH₂CH₂CH₃) from the butyl chain, leading to a prominent fragment ion at m/z 112 .

Loss of a trifluoromethyl radical (•CF₃), which is generally less favored but possible, or other fragmentation pathways involving the trifluoroethyl group.

The presence of a single nitrogen atom means the molecular ion peak (M⁺) will have an odd m/z value (155), a key characteristic according to the nitrogen rule. whitman.edufuture4200.com

Predicted Major Fragments in the Mass Spectrum of N-(2,2,2-Trifluoroethyl)butan-1-amine

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 155 | [M]⁺ | Molecular Ion |

| 112 | [M - C₃H₇]⁺ | α-cleavage (loss of propyl radical) |

| 86 | [C₄H₉NHCH₂]⁺ | Cleavage of C-CF₃ bond |

| 30 | [CH₂NH₂]⁺ | Common fragment for primary amines |

Fragmentation is predicted based on general rules for aliphatic amines. whitman.edumiamioh.edu

This combination of LC for separation and MS for identification and fragmentation analysis provides a robust method for both qualitative and quantitative assessment of N-(2,2,2-Trifluoroethyl)butan-1-amine. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of N-(2,2,2-Trifluoroethyl)butan-1-amine by providing its exact mass. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), allowing for the determination of a unique elemental formula.

For N-(2,2,2-Trifluoroethyl)butan-1-amine, with the chemical formula C₆H₁₂F₃N, the theoretical monoisotopic mass can be calculated with high precision. sigmaaldrich.comsigmaaldrich.com In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound is often observed as its protonated form, [M+H]⁺. The high mass accuracy of the measurement allows for the differentiation of the target compound from other molecules that may have the same nominal mass but different elemental compositions. This level of precision is indispensable for confirming the successful synthesis of the molecule and for its identification in complex mixtures.

Below is a table detailing the theoretical exact mass for N-(2,2,2-Trifluoroethyl)butan-1-amine and its common adducts observed in HRMS.

| Adduct/Ion | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

| [M]⁺ | [C₆H₁₂F₃N]⁺ | 155.09218 |

| [M+H]⁺ | [C₆H₁₃F₃N]⁺ | 156.09996 |

| [M+Na]⁺ | [C₆H₁₂F₃NNa]⁺ | 178.08191 |

| [M+K]⁺ | [C₆H₁₂F₃NK]⁺ | 194.05585 |

| This table presents calculated theoretical values for HRMS analysis. |

X-ray Diffraction for Solid-State Molecular Architecture and Chirality Assignment

Currently, specific crystallographic data from X-ray diffraction analysis for N-(2,2,2-Trifluoroethyl)butan-1-amine is not available in published literature. Obtaining such data would first require the successful crystallization of the compound or a suitable salt thereof. If a crystalline sample were analyzed, the resulting data would provide an unambiguous depiction of its solid-state architecture. While N-(2,2,2-Trifluoroethyl)butan-1-amine itself is achiral, analysis of chiral derivatives, such as N-(2,2,2-Trifluoroethyl)butan-2-amine, by this method would allow for the unequivocal assignment of its (R) or (S) stereochemistry. sigmaaldrich.comsigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For N-(2,2,2-Trifluoroethyl)butan-1-amine, a secondary amine, the IR spectrum is expected to show several characteristic absorption bands. orgchemboulder.com The presence of a single, weak to medium intensity band in the region of 3350-3310 cm⁻¹ is indicative of the N-H stretching vibration of a secondary amine. orgchemboulder.comlibretexts.org The aliphatic C-H bonds of the butyl group will produce strong stretching vibrations between 2850 and 3000 cm⁻¹. Furthermore, the trifluoromethyl (CF₃) group will exhibit very strong absorption bands, typically in the 1000-1400 cm⁻¹ range, which are characteristic of C-F stretching vibrations. The C-N stretching vibration for aliphatic amines is typically observed in the 1250–1020 cm⁻¹ range. orgchemboulder.com

The following table summarizes the expected IR absorption frequencies for the key functional groups in N-(2,2,2-Trifluoroethyl)butan-1-amine. orgchemboulder.comwpmucdn.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Secondary Amine) | Stretch | 3350 - 3310 | Weak to Medium |

| C-H (Aliphatic) | Stretch | 2960 - 2850 | Strong |

| N-H | Wag | 910 - 665 | Strong, Broad |

| C-F (Trifluoromethyl) | Stretch | 1400 - 1000 | Very Strong |

| C-N (Aliphatic) | Stretch | 1250 - 1020 | Medium to Weak |

| This table is based on established correlation charts for infrared spectroscopy. orgchemboulder.comwpmucdn.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. For N-(2,2,2-Trifluoroethyl)butan-1-amine, HPLC is primarily used to assess its purity by separating the main compound from any starting materials, by-products, or degradation products.

A typical purity analysis would involve a reversed-phase HPLC method. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, commonly by a UV detector. The purity is then calculated by comparing the peak area of the target compound to the total area of all observed peaks.

While N-(2,2,2-Trifluoroethyl)butan-1-amine is achiral, related chiral amines require specialized HPLC methods to determine their enantiomeric excess (ee). nih.gov This is accomplished using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and their successful separation. The determination of enantiomeric purity is a critical step in asymmetric synthesis. nih.gov

The table below outlines a general framework for an HPLC method for purity analysis.

| Parameter | Description |

| Stationary Phase | Reversed-Phase (e.g., C18, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with potential additives like 0.1% Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV-Vis Detector (e.g., at 210 nm) |

| Injection Volume | 5 - 20 µL |

| This table outlines typical starting parameters for developing an HPLC purity method. |

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Approaches for Electronic Structure and Molecular Properties

Quantum mechanical methods are foundational for understanding the intrinsic properties of a molecule, which are governed by the behavior of its electrons.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. nih.gov DFT calculations, particularly using hybrid functionals like Becke's three-parameter Lee–Yang–Parr (B3LYP), are employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. nih.govsid.ir These calculations involve optimizing the molecular structure to find the minimum energy configuration.

From these optimized geometries, key structural parameters can be extracted. For N-(2,2,2-Trifluoroethyl)butan-1-amine, this would include bond lengths, bond angles, and dihedral angles that define its shape. Furthermore, DFT provides crucial energetic information, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sid.ir The HOMO-LUMO energy gap is a critical parameter, as it offers insights into the molecule's chemical reactivity and electronic stability. sid.ir Calculations of the total electron density distribution can also reveal the electrophilic and nucleophilic regions of the molecule. sid.ir

Table 1: Hypothetical DFT-Calculated Structural Parameters for N-(2,2,2-Trifluoroethyl)butan-1-amine

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-N | ~1.47 Å |

| Bond Length | C-C (aliphatic) | ~1.54 Å |

| Bond Angle | F-C-F | ~107° |

| Bond Angle | C-N-C | ~112° |

| Dihedral Angle | C-C-N-C | ~180° (anti) / ~60° (gauche) |

For situations requiring higher accuracy, ab initio (Latin for "from the beginning") methods are utilized. These methods are derived directly from theoretical principles without the inclusion of experimental data. Techniques such as Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation—the interaction between electrons. researchgate.netarxiv.org

Achieving high accuracy is particularly important for fluorinated compounds due to the high electronegativity and electron density of fluorine atoms. nih.gov These high-level calculations yield more precise values for thermochemical data, such as heats of formation and atomization energies, often approaching what is termed "chemical accuracy" (within 1 kcal/mol of experimental values). arxiv.org While computationally expensive, these methods serve as a benchmark for validating results from more cost-effective approaches like DFT. arxiv.org

Computational Conformational Analysis and Potential Energy Surfaces

The flexibility of the butyl group and the C-N and C-C single bonds in N-(2,2,2-Trifluoroethyl)butan-1-amine means the molecule can exist in various spatial arrangements or conformations. Computational conformational analysis is used to identify these stable conformers and the energy barriers to rotation between them. researchgate.net

This analysis involves constructing a Potential Energy Surface (PES), which maps the molecule's potential energy as a function of its geometry, typically by systematically varying specific dihedral angles. researchgate.netnih.gov The minima on this surface correspond to stable conformers (e.g., anti and gauche forms), while the saddle points represent the transition states for interconversion. nih.gov Studies on similar fluorinated molecules have used PES analyses to understand rotation-inversion isomerism and quantify the energy barriers involved. researchgate.net

Table 2: Hypothetical Relative Energies of Conformers for N-(2,2,2-Trifluoroethyl)butan-1-amine

| Conformer | Key Dihedral Angle | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti | N-C-C-C ≈ 180° | 0.00 (most stable) | ~70% |

| Gauche | N-C-C-C ≈ +60° | 0.85 | ~15% |

| Gauche | N-C-C-C ≈ -60° | 0.85 | ~15% |

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

Computational chemistry is exceptionally useful for predicting spectroscopic data, which is crucial for chemical characterization. The prediction of Nuclear Magnetic Resonance (NMR) parameters for fluorinated compounds is a prominent application. researchgate.net

The ¹⁹F nucleus is highly sensitive in NMR spectroscopy, and its chemical shift is strongly influenced by the local electronic environment. nih.govmdpi.com DFT methods, particularly with specialized functionals like ωB97XD or BHandHLYP and appropriate basis sets (e.g., aug-cc-pVDZ), have been shown to provide accurate predictions of ¹⁹F NMR chemical shifts. mdpi.comrsc.org Calculations can discriminate between different conformers or binding modes and help assign experimental spectra. nih.gov The final predicted spectrum is often a Boltzmann-averaged value based on the energies of the different stable conformers. researchgate.netrsc.org

In addition to chemical shifts (δ), spin-spin coupling constants (J-values) can also be calculated. libretexts.org These constants, which quantify the interaction between neighboring NMR-active nuclei, provide critical information about the connectivity of atoms. libretexts.org For example, the three-bond coupling (³J) between protons on adjacent carbons is typically in the 6-8 Hz range and helps confirm the structure. libretexts.org

Table 3: Hypothetical Predicted NMR Parameters for N-(2,2,2-Trifluoroethyl)butan-1-amine

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Key Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹⁹F | -CF₃ | -73.5 | ³J(H-F) ≈ 9.5 Hz |

| ¹H | -CH₂-CF₃ | 3.10 (quartet) | ³J(H-F) ≈ 9.5 Hz |

| ¹H | -NH-CH₂- | 2.75 (triplet) | ³J(H-H) ≈ 7.2 Hz |

| ¹³C | -CF₃ | 125.0 (quartet) | ¹J(C-F) ≈ 277 Hz |

| ¹³C | -CH₂-CF₃ | 45.5 (quartet) | ²J(C-F) ≈ 34 Hz |

Reaction Mechanism Elucidation through Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Theoretical chemistry can be used to map out the entire pathway of a chemical reaction. This process begins by locating the geometry of the transition state (TS), which is the highest energy point along the reaction path and represents a first-order saddle point on the potential energy surface. nih.govmdpi.com

Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. iastate.eduscm.com The IRC method traces the minimum energy path downhill from the transition state in both the forward and reverse directions, connecting it to the corresponding reactant and product minima. scm.com This analysis confirms that the identified transition state correctly links the desired reactants and products and provides a detailed, step-by-step visualization of the atomic motions that occur during the reaction. mdpi.comiastate.edu This methodology is invaluable for understanding reaction mechanisms, stereoselectivity, and the factors that control reaction rates.

Molecular Modeling and Simulation for Large-Scale System Behavior

While quantum mechanics is ideal for single molecules, studying the behavior of N-(2,2,2-Trifluoroethyl)butan-1-amine in bulk or in solution requires molecular modeling and simulation, typically through molecular dynamics (MD). uq.edu.au MD simulations use classical mechanics to simulate the movements of a large ensemble of molecules over time.

This approach requires a "force field," which is a set of parameters describing the energy of the system as a function of atomic positions (e.g., bond stretches, angle bends, and non-bonded interactions). uq.edu.au For novel molecules like this fluorinated amine, these parameters are often derived from high-level quantum mechanical calculations. A well-parameterized force field allows MD simulations to accurately predict macroscopic properties such as density, viscosity, diffusion coefficients, and heat capacity, and to study phenomena like solvation and aggregation. uq.edu.au Recent advances have pushed the boundaries of these simulations to systems containing hundreds of millions of atoms. uzh.ch

Advanced Applications in Organic Synthesis and Materials Science Research

Utilization as a Key Fluorinated Synthon and Building Block

N-(2,2,2-Trifluoroethyl)butan-1-amine is a versatile fluorinated building block in organic synthesis. The presence of the trifluoromethyl group significantly influences the electronic properties of the amine, making it a valuable synthon for the introduction of fluorine into more complex molecular frameworks.

Construction of Complex Fluorine-Containing Organic Architectures

The trifluoroethylamine motif is instrumental in the construction of intricate fluorine-containing organic structures. While direct applications of N-(2,2,2-trifluoroethyl)butan-1-amine are not extensively documented, the closely related class of N-2,2,2-trifluoroethylisatin ketimines has been widely used as a 1,3-dipole in various cycloaddition reactions. nih.gov These reactions, including [3+2] and [3+4] cycloadditions, provide efficient routes to complex spirooxindole derivatives, which are of significant interest due to their potential biological activities. nih.gov

For instance, the organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with various unsaturated compounds has been shown to produce chiral spirooxindole derivatives with high diastereoselectivities and enantioselectivities. nih.gov This highlights the potential of the N-(2,2,2-trifluoroethyl)amino group to serve as a foundational element for building stereochemically rich and complex fluorinated molecules. The butyl group in N-(2,2,2-trifluoroethyl)butan-1-amine can be envisioned to modulate solubility and steric interactions in similar synthetic strategies.

Introduction of Chirality and Stereogenic Centers in Synthesis

The introduction of chirality is a critical aspect of modern organic synthesis, particularly in the development of pharmaceuticals. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com While specific use of N-(2,2,2-trifluoroethyl)butan-1-amine as a chiral auxiliary is not widely reported, the principles of asymmetric synthesis suggest its potential in this area.

The amine functionality allows for the formation of chiral imines or enamines, which can then undergo diastereoselective reactions. For example, chiral N-tert-butanesulfinyl imines are extensively used as electrophiles in a wide range of reactions to create stereogenic centers with a high degree of control. beilstein-journals.org By analogy, derivatization of N-(2,2,2-trifluoroethyl)butan-1-amine could lead to novel chiral reagents or auxiliaries. The trifluoroethyl group would likely play a significant role in influencing the facial selectivity of nucleophilic additions to a derived imine, thereby directing the formation of a specific stereoisomer.

Derivatization for Bioisosteric and Functional Applications

The unique electronic properties conferred by the trifluoromethyl group make the N-(2,2,2-trifluoroethyl)amino moiety an attractive candidate for bioisosteric replacement of other functional groups, leading to compounds with improved pharmacological profiles.

Synthesis of Fluorinated Amino Acid and Oligopeptide Analogs (e.g., Nε-(2,2,2-trifluoroethyl)-D,L-lysine)

A significant application of trifluoroethylamines is in the synthesis of unnatural amino acids. A notable example is the synthesis of Nε-(2,2,2-trifluoroethyl)-D,L-lysine. researchgate.netmissouri.edu This synthesis involves the reductive amination of 4-amino-1-butanol, followed by bromination and subsequent stereoselective bond formation. researchgate.netmissouri.edu The introduction of the trifluoroethyl group on the lysine side chain reduces the basicity of the ε-amino group. missouri.edu This modification can be crucial for modulating the chemical properties and biological interactions of peptides and proteins where this analog is incorporated.

| Starting Material | Key Synthetic Steps | Product | Significance of Fluorination |

| 4-amino-1-butanol | Reductive amination, Appel bromination, Schöllkopf bislactim amino acid synthesis | Nε-(2,2,2-trifluoroethyl)-D,L-lysine | Reduces the basicity of the sidechain amino group |

The methyl esters of such fluorinated amino acids are valuable substrates for the synthesis of oligopeptides, allowing for the site-specific incorporation of a fluorinated moiety to probe or enhance biological activity. missouri.edu

Development of Metabolically Stable Amide Mimetics

The trifluoroethylamine group is recognized as a bioisostere for the amide bond. drughunter.comnih.gov The introduction of the trifluoromethyl group significantly lowers the basicity of the amine, making its pKa closer to that of an amide nitrogen. drughunter.com This allows the N-H to act as a hydrogen bond donor, similar to an amide, while being resistant to proteolytic cleavage. drughunter.com This strategy is employed to enhance the metabolic stability of drug candidates. acs.orgresearchgate.netsrce.hrmdpi.com

The incorporation of a trifluoroethyl group can lead to compounds with improved pharmacokinetic properties, including enhanced oral bioavailability and resistance to metabolic degradation. drughunter.com While specific examples detailing the derivatization of N-(2,2,2-trifluoroethyl)butan-1-amine for this purpose are not prevalent in the literature, the underlying principle is a key strategy in modern drug design. nih.gov

Catalytic and Ligand Applications in Organometallic and Organocatalysis

The amine functionality in N-(2,2,2-trifluoroethyl)butan-1-amine suggests its potential for applications in catalysis, either as an organocatalyst itself or as a ligand for a metal center in organometallic catalysis.

Amines are a fundamental class of organocatalysts, capable of activating substrates through the formation of enamines or iminium ions. The electronic properties of N-(2,2,2-trifluoroethyl)butan-1-amine, influenced by the electron-withdrawing trifluoromethyl group, could modulate its catalytic activity and selectivity in such transformations.

In the realm of organometallic catalysis, amines are widely used as ligands for transition metals. yale.edu The coordination of the amine to a metal center can influence the metal's electronic and steric environment, thereby tuning its catalytic performance. The specific properties of N-(2,2,2-trifluoroethyl)butan-1-amine as a ligand, such as its coordination strength and the steric bulk provided by the butyl group, could be exploited in the design of novel catalysts for a variety of organic transformations. However, specific research detailing the use of N-(2,2,2-trifluoroethyl)butan-1-amine in these catalytic applications is not extensively reported.

Emerging Roles in Advanced Materials Chemistry (e.g., surface modification via "click chemistry" principles for fluorinated amines)

The unique physicochemical properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds highly valuable in the field of advanced materials science. man.ac.ukpageplace.de While specific research on N-(2,2,2-Trifluoroethyl)butan-1-amine in materials science is not extensively documented, the broader class of fluorinated amines is gaining attention for its potential in creating novel materials with tailored functionalities. alfa-chemistry.com A particularly promising avenue for the application of such compounds is in surface modification, where the principles of "click chemistry" offer a versatile and efficient method for covalently attaching these molecules to various substrates. researchgate.netirjweb.com

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example used extensively in materials science for surface functionalization. irjweb.comresearchgate.net This methodology allows for the precise engineering of surface properties by introducing specific chemical moieties.

For a molecule like N-(2,2,2-Trifluoroethyl)butan-1-amine to be utilized in click chemistry-based surface modification, it would first need to be functionalized with a suitable reactive group, such as an azide or a terminal alkyne. This derivatization would transform the amine into a "clickable" building block. Once functionalized, this fluorinated amine derivative could be attached to a surface that has been pre-functionalized with the complementary reactive group. For instance, a surface bearing alkyne groups could be readily modified with an azide-functionalized version of N-(2,2,2-Trifluoroethyl)butan-1-amine, and vice versa. nih.gov

The introduction of the trifluoroethyl group onto a surface can significantly alter its characteristics. The strong electronegativity and low polarizability of fluorine atoms lead to surfaces with low energy, resulting in properties such as hydrophobicity and oleophobicity. researchgate.net This can be highly desirable for applications requiring non-stick, anti-fouling, or self-cleaning properties.

The versatility of click chemistry allows for its application on a wide array of materials, including polymers, metals, and ceramics, provided their surfaces can be appropriately functionalized. pageplace.de This opens up possibilities for creating advanced materials with precisely controlled surface chemistries.

Table 1: Potential Applications of Surface Modification with Fluorinated Amines via Click Chemistry

| Application Area | Desired Surface Property | Role of Fluorinated Amine |

| Biomaterials | Anti-biofouling | Reduces protein adsorption and cell adhesion |

| Microelectronics | Dielectric insulation | Lowers the dielectric constant of insulating layers |

| Coatings | Hydrophobicity/Oleophobicity | Creates water- and oil-repellent surfaces |

| Membranes | Enhanced gas separation | Modifies pore size and surface chemistry |

Detailed research into the synthesis of clickable derivatives of N-(2,2,2-Trifluoroethyl)butan-1-amine and their subsequent application in surface modification would be a valuable next step in exploring the full potential of this compound in advanced materials chemistry. The principles of click chemistry provide a robust framework for such investigations, promising a straightforward and efficient route to novel fluorinated surfaces. researchgate.net

Future Research Perspectives and Emerging Directions

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of fluorinated compounds, including N-(2,2,2-Trifluoroethyl)butan-1-amine, has traditionally relied on methods that can be resource-intensive and generate hazardous waste. A significant future direction lies in the development of green and sustainable synthetic methodologies. Research in this area is expected to focus on several key trends:

Utilization of Greener Fluorinating Reagents: A major thrust is the move away from harsh and toxic fluorinating agents. One promising avenue is the valorization of sulfur hexafluoride (SF6), a potent greenhouse gas, as a fluorine source. acs.orgnih.gov The development of new reagents derived from the activation of SF6 could provide a more sustainable route to fluorinated amines. acs.orgnih.gov

Electrochemical and Photochemical Fluorination: Electrochemical and photochemical methods offer sustainable alternatives to traditional fluorination techniques. numberanalytics.com Electrochemical fluorination uses electricity to drive the reaction, often under mild conditions and with high selectivity, minimizing the need for hazardous reagents. numberanalytics.com Similarly, photochemical approaches can enable unique transformations under mild conditions. numberanalytics.com

Flow Chemistry and Microreactor Technology: The use of flow microreactors is emerging as a powerful tool for the synthesis of organofluorine compounds. nih.govnih.gov This technology allows for precise control over reaction parameters, enhanced safety when handling reactive intermediates, and improved scalability. nih.govsciencedaily.com The synthesis of N-(2,2,2-Trifluoroethyl)butan-1-amine and its derivatives could be significantly optimized using flow chemistry, leading to higher yields and purity. sciencedaily.com

Catalytic Fluorination: The development of efficient catalytic systems for fluorination is a key goal. numberanalytics.comnumberanalytics.com This includes the use of earth-abundant metal catalysts, such as copper, as alternatives to precious metals like palladium. numberanalytics.com Catalytic methods can lead to milder reaction conditions and reduced energy consumption. numberanalytics.com

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthesis Methods for Fluorinated Amines

| Method | Traditional Approach (Example) | Emerging Sustainable Approach | Key Advantages of Sustainable Approach |

| Fluorinating Agent | Use of DAST (diethylaminosulfur trifluoride) acs.orgnih.gov | Activation of SF6 acs.orgnih.gov | Valorization of a greenhouse gas, potential for new reactivity. |

| Reaction Activation | Thermal heating | Electrochemical or Photochemical methods numberanalytics.com | Mild reaction conditions, high selectivity, reduced waste. |

| Process Technology | Batch synthesis | Flow microreactor synthesis nih.govnih.gov | Enhanced safety, precise control, improved scalability. |

| Catalysis | Stoichiometric reagents | Use of copper or other earth-abundant metal catalysts numberanalytics.com | Reduced cost, lower environmental impact, milder conditions. |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties conferred by the trifluoroethyl group can lead to novel reactivity for N-(2,2,2-Trifluoroethyl)butan-1-amine. Future research will likely uncover new transformations and applications for this and related compounds.

Trifluoroethylamines as Building Blocks: Research has shown that trifluoroethylamines can serve as versatile precursors to other valuable fluorinated compounds. For instance, N-perfluoroalkylated amines can be transformed into fluorinated amides, thioamides, and other derivatives. nih.gov Further exploration of the reactivity of the C-N and C-F bonds in N-(2,2,2-Trifluoroethyl)butan-1-amine could lead to new synthetic methodologies.

Cycloaddition Reactions: N-2,2,2-trifluoroethylisatin ketimines have been used in various cycloaddition reactions to construct complex heterocyclic scaffolds. nih.gov Investigating the potential of N-(2,2,2-Trifluoroethyl)butan-1-amine to form similar reactive intermediates could open doors to the synthesis of novel spirocyclic and heterocyclic compounds.

Umpolung Reactivity: The development of umpolung (polarity reversal) strategies for trifluoroethylamines is an exciting area of research. nih.gov This could enable the use of N-(2,2,2-Trifluoroethyl)butan-1-amine as an electrophilic or nucleophilic partner in reactions where it would typically show the opposite reactivity.

Catalytic C-H Functionalization: Direct functionalization of the C-H bonds in the butyl chain of N-(2,2,2-Trifluoroethyl)butan-1-amine would provide a highly efficient way to synthesize derivatives. Future research may focus on developing selective catalytic methods for this purpose.

Rational Design of N-(2,2,2-Trifluoroethyl)butan-1-amine Derivatives with Tailored Properties

A key driver for future research is the rational design of derivatives of N-(2,2,2-Trifluoroethyl)butan-1-amine with specific, tailored properties for various applications, particularly in materials science and medicinal chemistry. researchgate.net

Modulation of Physicochemical Properties: The introduction of fluorine is known to impact properties such as lipophilicity, metabolic stability, and binding affinity. nih.gov By systematically modifying the butyl chain or introducing other functional groups to N-(2,2,2-Trifluoroethyl)butan-1-amine, new derivatives with optimized properties can be designed. rsc.orgrsc.org

Bioactive Compound Discovery: Fluorinated amines are prevalent in many pharmaceuticals and agrochemicals. sciencedaily.comresearchgate.net The trifluoroethyl motif can act as an amide isostere, potentially improving the pharmacokinetic profile of a drug candidate. nih.gov Future work will likely involve the design and synthesis of libraries of N-(2,2,2-Trifluoroethyl)butan-1-amine derivatives for screening against various biological targets.

Advanced Materials: The unique properties of fluorinated compounds make them attractive for materials science applications. Derivatives of N-(2,2,2-Trifluoroethyl)butan-1-amine could be explored as components of liquid crystals, polymers, or self-assembling systems. rsc.org

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

To accelerate the discovery and optimization of new derivatives and reactions, the integration of high-throughput experimentation (HTE) and automated synthesis platforms will be crucial.

Automated Synthesizers: The use of automated synthesizers with pre-packaged reagent cartridges can significantly speed up the synthesis of compound libraries. sigmaaldrich.comsynplechem.com Platforms capable of performing a wide range of reactions, such as reductive amination and amide bond formation, could be adapted for the derivatization of N-(2,2,2-Trifluoroethyl)butan-1-amine. sigmaaldrich.comresearchgate.net

Flow Chemistry Platforms: Automated flow chemistry systems are particularly well-suited for reaction optimization and library synthesis. researchgate.netresearchgate.net These platforms allow for rapid screening of reaction conditions and can be integrated with online analysis techniques.